molecular formula C18H21FN2O2S B2721605 4-fluoro-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide CAS No. 1797860-00-4

4-fluoro-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide

Cat. No. B2721605
CAS RN: 1797860-00-4
M. Wt: 348.44
InChI Key: GNMULHBGSAWLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-fluoro-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide” is a research chemical. It has a molecular formula of C18H21FN2O2S and a molecular weight of 348.44. The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available literature, compounds containing a pyrrolidine ring are known to undergo a variety of reactions. These include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .

Scientific Research Applications

COX-2 Inhibition for Pain Management

The introduction of a fluorine atom into the benzenesulfonamide structure has been found to preserve COX-2 potency and notably increase COX1/COX-2 selectivity. This advancement led to the identification of potent, highly selective, and orally active COX-2 inhibitors like JTE-522, which are in phase II clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Carbonic Anhydrase Inhibition

4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides have shown to inhibit carbonic anhydrase I and II, crucial for various physiological functions including respiration and the regulation of pH in blood and tissues. These compounds have shown Ki values in the nanomolar range, indicating significant inhibitory effects (Gul et al., 2016).

Photodynamic Therapy for Cancer

New zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been synthesized, showing high singlet oxygen quantum yield. These compounds have significant potential for Type II photosensitizers in the treatment of cancer through photodynamic therapy, due to their good fluorescence properties and high photodegradation quantum yield (Pişkin et al., 2020).

Fluorination of Organic Compounds

N-fluorobenzenesulfonamide has been utilized to fine-tune the reactivity and selectivity of fluorination reactions. This has been demonstrated in the enantioselective fluorination of 2-oxindoles, with fluorinated benzenesulfonamides yielding compounds in excellent yields and enantioselectivities. This highlights the utility of such fluorinated compounds in the synthesis of fluorinated organic molecules (Wang et al., 2014).

Crystallographic Studies

The crystal structures of molecules containing the benzenesulfonamide moiety have been extensively studied to understand their supramolecular architectures. These studies have implications for the development of new materials and pharmaceutical compounds, providing insight into the interactions that govern the assembly of complex structures (Rodrigues et al., 2015).

properties

IUPAC Name

4-fluoro-3-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2S/c1-14-12-17(9-10-18(14)19)24(22,23)20-13-16-8-5-11-21(16)15-6-3-2-4-7-15/h2-4,6-7,9-10,12,16,20H,5,8,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMULHBGSAWLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.